MC-EVCit-PAB-MMAE, also known as MC-Val-Cit-PAB-MMAE, is a compound utilized primarily in the development of antibody-drug conjugates (ADCs). This compound features a maleimidocaproyl group, a protease-sensitive valine-citrulline dipeptide, a p-aminobenzylcarbamate linker, and monomethyl auristatin E as its cytotoxic payload. The design of MC-EVCit-PAB-MMAE allows for targeted delivery of the cytotoxic agent to cancer cells, enhancing therapeutic efficacy while minimizing systemic toxicity.
MC-EVCit-PAB-MMAE falls under the category of antibody-drug conjugates, specifically those that utilize tubulin inhibitors as their cytotoxic agents. It is classified based on its mechanism of action as an antineoplastic agent due to its ability to inhibit cell division by disrupting microtubule formation.
The synthesis of MC-EVCit-PAB-MMAE involves several key steps that include the formation of the linker and the conjugation of the cytotoxic agent. The general synthetic pathway can be summarized as follows:
The molecular formula for MC-EVCit-PAB-MMAE is with a molecular weight of approximately 1316.7 Da. The structure includes:
The primary reaction involving MC-EVCit-PAB-MMAE is its conjugation with antibodies or other targeting moieties. This reaction typically occurs through thiol-maleimide chemistry, where the maleimide group reacts with free thiol groups on antibodies to form stable thioether bonds.
The mechanism of action of MC-EVCit-PAB-MMAE involves several steps:
MC-EVCit-PAB-MMAE serves primarily in scientific research and therapeutic applications:
The MC-EVCit-PAB-MMAE (CAS 2873452-49-2) represents an advanced linker-payload architecture engineered to overcome limitations of conventional dipeptide linkers in antibody-drug conjugates (ADCs). Its design centers on three core principles: protease selectivity, bystander effect optimization, and systemic stability. The linker incorporates a unique cyclobutane-1,1-dicarboxamide (cBu) group adjacent to citrulline (EVCit), creating a structural motif that exhibits >75% dependency on cathepsin B for payload release, compared to traditional Val-Cit linkers that show broad susceptibility to multiple cathepsins (e.g., cathepsins K, L, S) [5] [8]. This specificity minimizes off-target payload release in healthy tissues while maintaining efficient drug liberation in tumor microenvironments where cathepsin B is overexpressed.
The architecture follows a modular design:
Table 1: Key Components of MC-EVCit-PAB-MMAE
Component | Chemical Function | Biological Role |
---|---|---|
Maleimidocaproyl (MC) | Thiol-reactive conjugation handle | Site-specific antibody attachment via cysteine residues |
EVCit dipeptide | Cyclobutane-1,1-dicarboxamide-citrulline protease substrate | Cathepsin B-specific cleavage with reduced off-tumor activation |
PAB spacer | Self-immolative aromatic system | Autocatalytic release of unmodified MMAE via 1,6-elimination |
MMAE | Synthetic auristatin analog | Microtubule-disrupting payload with bystander activity |
The synthesis of MC-EVCit-PAB-MMAE employs a sequential fragment coupling approach to ensure chemical homogeneity and reproducibility. The process initiates with solid-phase peptide synthesis (SPPS) to construct the EVCit-PAB dipeptide spacer, followed by solution-phase conjugation to MMAE and capping with the maleimide functionality [4] [6].
Critical synthetic steps:
The final conjugate (C73H112N12O18, MW 1445.74 Da) exhibits controlled hydrophilicity (logP = 6.04) due to the cBu group’s steric bulk, reducing aggregation risks compared to Val-Cit analogs [5] [8]. Stability is enhanced by storing the compound at 4°C under nitrogen, preventing maleimide adduct decomposition and MMAE oxidation [1] [4].
Table 2: Synthetic Parameters for MC-EVCit-PAB-MMAE Production
Parameter | Condition | Purpose |
---|---|---|
Conjugation chemistry | NHS ester-mediated amidation | High-yield coupling without racemization |
Reaction pH | 6.5–7.0 (phosphate buffer) | Maleimide stability preservation |
Purification | Reverse-phase HPLC (C18 column) | Removal of hydrophobic impurities and diastereomers |
Critical impurities | <0.5% free MMAE; <1% deconjugated linker | Ensures ADC batch consistency and pharmacokinetic reliability |
The EVCit linker architecture demonstrates distinct pharmacological advantages over conventional dipeptides, as validated through in vitro and preclinical studies:
Protease selectivity:
Stability and pharmacokinetics:EVCit’s cyclobutane dicarboxamide group reduces retro-Michael reactions—a major flaw in maleimide-based linkers. While SMCC-conjugated ADCs degrade by 29% in murine plasma within 7 days, EVCit-MMAE ADCs show <15% deconjugation under identical conditions [5] [7]. This enhances plasma half-life and tumor payload delivery.
Bystander effect profile:All three linkers release membrane-permeable MMAE, but EVCit’s stability reduces premature payload loss in circulation. In antigen-heterogeneous xenografts, EVCit-MMAE ADCs achieve 40% higher intratumoral MMAE concentrations than VC-MMAE counterparts, enhancing killing of antigen-low subclones [5].
Table 3: Performance Comparison of Dipeptide Linker Technologies
Parameter | Val-Cit | Val-Ala | EVCit (cBu-Cit) |
---|---|---|---|
Cathepsin B specificity | Low (cleaved by 5+ enzymes) | Moderate | High (>75% inhibition by specific inhibitors) |
Plasma stability (t½) | 48–72 hours | 60–84 hours | >96 hours |
Linker hydrophobicity | High (logP ~6.5) | Moderate (logP ~6.2) | Moderate (logP ~6.04) |
Aggregation propensity | High (especially DAR 8) | Low | Low |
Bystander efficiency | High | High | High (with improved tumor retention) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7